Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Anticancer Activity Cytotoxicity Triazole SAR

Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1416343-18-4) is a 3,5-disubstituted 1,2,4-triazole heterocycle with molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol. Its structure features a 3-hydroxyphenyl substituent on the 1,2,4-triazole ring and an ethyl ester at the 5-position, available at 97% purity.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B12125056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)O
InChIInChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-4-3-5-8(15)6-7/h3-6,15H,2H2,1H3,(H,12,13,14)
InChIKeyCJRGAMBUEROEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Core Structural and Physicochemical Baseline for Procurement


Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1416343-18-4) is a 3,5-disubstituted 1,2,4-triazole heterocycle with molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol . Its structure features a 3-hydroxyphenyl substituent on the 1,2,4-triazole ring and an ethyl ester at the 5-position, available at 97% purity . This compound belongs to a well-studied class of triazole carboxylates recognized for diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects [1]. The meta-hydroxyl group on the phenyl ring introduces unique polarity and hydrogen-bonding potential compared to its ortho- and para-substituted isomers, which can influence solubility and target interaction profiles .

Meta-hydroxyl positioning for hydrogen-bonding and target-interaction studies
Ethyl ester handle at C5 for hydrolysis, amidation or library synthesis
Synthesis-ready purity level supports parallel medicinal chemistry workflows

Why Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate Cannot Be Interchanged with Generic Triazole Carboxylates


Among closely related 3-hydroxyphenyl-1,2,4-triazole-5-carboxylate isomers, the specific position of the hydroxyl substituent critically determines biological outcome. The 3-hydroxy (meta) isomer possesses a distinct electronic and steric profile compared to its 2-hydroxy (ortho) and 4-hydroxy (para) counterparts, directly impacting hydrogen-bond donor/acceptor geometry and target binding . General triazole derivatives without the phenolic -OH group demonstrate reduced antioxidant capacity, as phenolic hydroxyl groups are essential for radical scavenging activity in this scaffold class [1]. Procurement of a non-specific triazole carboxylate or an incorrectly positioned isomer risks complete loss of the desired pharmacological profile, making precise compound specification essential for reproducible research outcomes.

Positional isomer Switching to 2‑OH (ortho) or 4‑OH (para) may shift hydrogen‑bond geometry and target‑binding profile, altering biological readout
Non‑hydroxylated analog Absence of phenolic –OH likely removes radical‑scavenging capacity; antioxidant endpoint may not transfer

Quantitative Differentiation Evidence for Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate Against Close Analogs


Hydroxyl Positional Isomer Comparison: 3-OH vs. 2-OH and 4-OH in 1,2,4-Triazole-5-Carboxylate Cytotoxicity

In a series of 1,2,4-triazole derivatives evaluated for anticancer activity, 3-hydroxyphenyl-substituted triazole derivatives demonstrated superior cytotoxicity against U-87 and MCF-7 cancer cell lines. Specifically, 3-hydroxyphenyl derivatives achieved IC50 values in the range of 6–7.3 µM against both U-87 (glioblastoma) and MCF-7 (breast cancer) cell lines [1]. This activity was comparable to the best-performing analogs in the series, distinguishing the 3-OH substitution pattern as pharmacophorically relevant. When compared within the broader class of triazole carboxylates, this level of low-micromolar cytotoxicity represents a key differentiation point from many generic triazole carboxylate building blocks that lack intrinsic anticancer activity.

Cytotoxicity IC50
Class‑level inference
6–7.3 µM (3‑OH derivatives)
Reported cell‑model response context vs. U‑87/MCF‑7
3–10× more active than class members with IC50 >20 µM
Anticancer Activity Cytotoxicity Triazole SAR

Enhanced Antioxidant Capacity Through Phenolic -OH: Quantitative Comparison with Non-Hydroxylated Triazoles

The presence of a phenolic hydroxyl group in 1,2,4-triazole scaffolds is directly correlated with enhanced antioxidant capacity. Experimental evaluation of functionalized triazoles as antioxidant additives demonstrated that triazoles carrying a phenolic hydroxyl group possess significantly greater radical scavenging power than those lacking such a group [1]. In a related study, a 1,2,4-triazole derivative bearing a 2-hydroxyphenyl group (4-amino-2-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione) exhibited an IC50 of 32.364 µg/mL in the DPPH radical scavenging assay, closely approaching ascorbic acid (IC50 = 28.546 µg/mL) [2]. The 3-hydroxyphenyl isomer is expected to retain this phenolic antioxidant advantage through its free -OH group, a feature absent in non-hydroxylated triazole carboxylates.

DPPH radical scavenging
Class‑level inference
IC50 ≈ 32.4 µg/mL (2‑OH analog)
Supports antioxidant screening context
3‑OH isomer expected comparable; ascorbic acid 28.5 µg/mL
Antioxidant Activity DPPH Assay Phenolic Triazole

Regioselective Reactivity: 3-Hydroxyphenyl vs. 2-Hydroxyphenyl in Electrophilic Substitution

Studies on hydroxyphenyl-substituted 1,2,4-triazoles with electrophilic reagents demonstrated that reactions proceed regioselectively, with the formation of N-substituted products when the hydroxyl group is in the 2-position (ortho) . The 3-hydroxyphenyl (meta) isomer presents distinct reactivity due to the altered electronic distribution, enabling different derivatization pathways, particularly at the triazole N1 and N2 positions. This differential regioselectivity provides synthetic chemists with orthogonal functionalization strategies when employing the 3-OH isomer versus the 2-OH or 4-OH isomers.

Regioselective reactivity
Data to verify
Enables N1/N2 functionalization without ortho‑OH interference
Supports regiochemical control in focused library synthesis
Qualitative cross‑study comparison; isomer‑specific yields not reported
Synthetic Chemistry Regioselectivity Triazole Derivatization

Predicted Physicochemical Profile: Meta-OH Impact on Solubility vs. Unsubstituted Phenyl Triazole

The meta-hydroxyl group on the phenyl ring of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate introduces polarity that modulates solubility and hydrogen-bonding potential . A computed logP of approximately -0.2 (from ChemExpert database) for hydroxyphenyl-triazole scaffolds indicates significantly higher hydrophilicity compared to unsubstituted phenyl-triazole carboxylates (typical cLogP ≈ 1.5–2.5). This difference of approximately 1.7–2.7 logP units translates to a theoretical ~50–500 fold difference in partition coefficient, directly impacting aqueous solubility and membrane permeability profiles.

Lipophilicity shift
Class‑level inference
Computed logP ≈ −0.2 vs. ~1.5–2.5 (unsubstituted)
Indicates higher aqueous solubility context
Estimated 50–500× lower lipophilicity; class‑level prediction
Physicochemical Properties Solubility Drug-likeness

Optimal Research Scenarios for Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate Deployment


Medicinal Chemistry Lead Optimization: 3-OH Triazole Scaffold for Anticancer SAR Studies

This compound is ideally suited for structure-activity relationship (SAR) campaigns targeting glioblastoma (U-87) and breast cancer (MCF-7) cell lines, where 3-hydroxyphenyl-triazole derivatives have demonstrated low-micromolar IC50 values (6–7.3 µM) [1]. The ethyl ester at the 5-position provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, or hydrazinolysis), enabling systematic exploration of the C5 pharmacophore while retaining the critical 3-OHphenyl motif at C3 for anticancer potency. Procurement of the 97% purity building block supports direct use in parallel synthesis libraries without additional purification.

Dual-Action Antioxidant-Anticancer Agent Discovery Programs

The phenolic -OH group in Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is structurally required for radical-scavenging activity, with related 2-hydroxyphenyl-triazoles achieving DPPH IC50 values within 1.12× of ascorbic acid (IC50 ≈ 32.4 µg/mL vs. 28.5 µg/mL for ascorbic acid) [2]. This positions the compound as a privileged scaffold for programs seeking dual-mechanism agents that combine cytotoxic activity against cancer cells with antioxidant protection of normal tissues, a strategy increasingly explored in oncology to mitigate chemotherapy-induced oxidative damage.

Regioselective Derivatization for Focused Triazole Libraries

The 3-hydroxyphenyl (meta) substitution pattern imparts distinct regiochemical behavior in electrophilic substitution reactions compared to the 2-OH and 4-OH isomers, enabling N1/N2-selective functionalization strategies . This is advantageous for medicinal chemistry groups requiring regiospecific N-alkylation or N-arylation of the triazole ring while preserving the 3-OHphenyl group for target engagement. The compound serves as a versatile starting material for generating focused libraries of N-functionalized triazoles with defined regiochemistry.

Physicochemical Property Optimization: Balancing Lipophilicity in Triazole Leads

With a predicted logP of approximately -0.2 , this compound occupies a favorable hydrophilic chemical space compared to unsubstituted phenyl-triazole carboxylates (cLogP 1.5–2.5). It is well-suited as a starting scaffold in lead optimization programs that require improved aqueous solubility while the ethyl ester maintains sufficient lipophilicity for passive membrane permeability. This balanced profile aligns with CNS drug-like chemical space and oral bioavailability optimization efforts.

Application
Selection Property
Validation Focus
Cancer cell‑model SAR studies
3‑OHphenyl motif with reported cytotoxicity context
Cell‑viability and cytotoxicity endpoints
Radical‑scavenging co‑mechanism research
Phenolic –OH for radical‑scavenging capacity
DPPH and cellular oxidative‑stress assays
Regioselective triazole library synthesis
Meta‑OH directing effects for N‑functionalization
Regiochemical purity by NMR/HPLC
Lead lipophilicity optimization
Low logP profile for aqueous solubility
Solubility and permeability assays
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